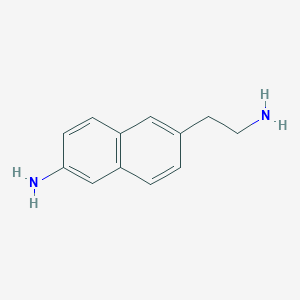![molecular formula C11H9NO2 B15070475 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that features a fused indene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione can be achieved through several methods. One efficient approach involves the oxidative cyclization of diynes with pyridine N-oxides using copper (I) and gold (I) catalysts . This method leverages the selective activation of non-polarized and aminated alkynes, leading to the formation of the desired pyrrole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the pyrrole ring, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Copper (I) and gold (I) catalysts, pyridine N-oxides.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with molecular targets through its fused ring system. This interaction can modulate various biological pathways, making it a candidate for drug development. The exact molecular targets and pathways depend on the specific application and functionalization of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-c]isoquinolines: These compounds share a similar fused ring system and are used in medicinal chemistry.
Indeno[1,2-b]pyrrol-4(1H)-one:
Uniqueness
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4,8b-dihydro-3aH-indeno[1,2-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-6-3-1-2-4-7(6)9(8)11(14)12-10/h1-4,8-9H,5H2,(H,12,13,14) |
InChI Key |
LJIBAUVYCANRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



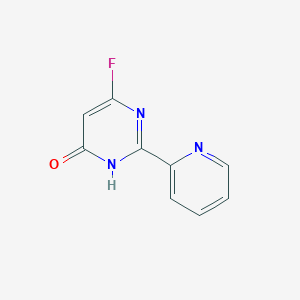
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
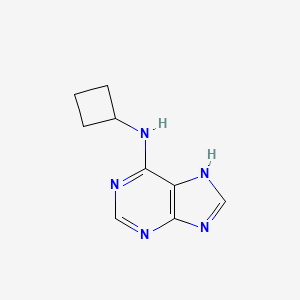

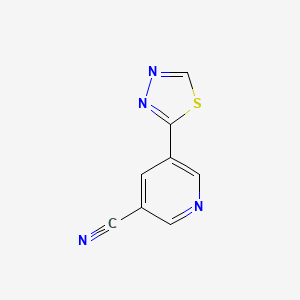
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
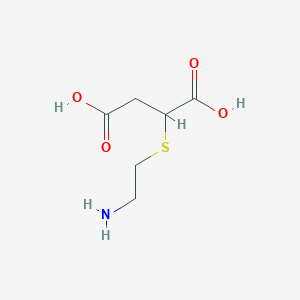

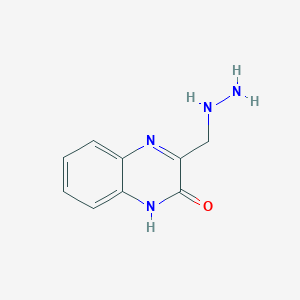
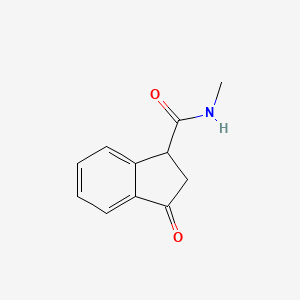
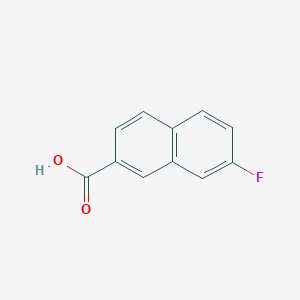
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
